molecular formula C14H12N2O B181898 2-(phenoxymethyl)-1H-benzimidazole CAS No. 6637-29-2

2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B181898
CAS RN: 6637-29-2
M. Wt: 224.26 g/mol
InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse biological activities. These activities include antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties. Benzimidazoles are also recognized for their role as inhibitors of various enzymes and biological processes, such as DNA topoisomerases and (H+,K+)-ATPase, which are crucial in cellular functions .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, often involves nucleophilic addition reactions. An efficient method for synthesizing these compounds involves starting from substituted hydroxyl benzaldehyde and o-phenylenediamine in the presence of a catalyst like Na2S2O5 under microwave irradiation conditions. This method has been optimized to yield a variety of benzimidazoles with phenolic hydroxyl groups in moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of 2-(phenoxymethyl)-1H-benzimidazole has been investigated using various spectroscopic techniques and theoretical calculations. Studies have utilized Gaussian09 software to optimize the molecular structure and calculate vibrational frequencies, HOMO-LUMO analysis, and NBO analysis. These studies provide insights into the charge transfer, stability, and hyper-conjugative interactions within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, can participate in various chemical reactions due to their functional groups. For instance, they can form complexes with metal ions such as iron(III) nitrate, where they act as bidentate ligands coordinating through an imine nitrogen atom and phenolate oxygen atom . These reactions are significant for the development of new materials with potential applications in medicine and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(phenoxymethyl)-1H-benzimidazole have been characterized through experimental and theoretical methods. Spectroscopic techniques like FT-IR, FT-Raman, ¹H NMR, and UV-Vis have been employed to determine various properties of the compound. Theoretical calculations have also been used to predict properties such as the molecular electrostatic potential, infrared intensities, Raman activities, and first hyperpolarizability, which are indicative of the compound's potential role in non-linear optics .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: The compound has been used in the synthesis of new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, which have been evaluated for their in vitro antimicrobial activity .
  • Methods of Application: The antimicrobial activity of these compounds was tested against Gram-positive and Gram-negative bacteria, as well as Candida spp., using both reference and clinical multidrug resistant strains .
  • Results: The compounds exhibited specific antimicrobial activities, with minimal inhibitory concentration (MIC) values ranging widely between 1024 and 32 μg/mL . The most active compounds were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .

2. Anticorrosive Effect

  • Summary of Application: The compound has been synthesized and studied for its anticorrosive effect on mild steel in 1M HCl .
  • Methods of Application: The anticorrosive properties were studied via weight loss measurement, electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and scanning electron microscope attached with energy-dispersive X-ray spectroscopic methods .
  • Results: The results of this study are not available in the source .

3. Antiviral Activity

  • Summary of Application: The compound has been synthesized and studied for its antiviral activity .
  • Methods of Application: The methods of application and experimental procedures are not available in the source .
  • Results: The results of this study are not available in the source .

4. Thermo-Oxidative Degradation Process

  • Summary of Application: The compound has been used in the study of multi-step thermo-oxidative degradation processes .
  • Methods of Application: The degradation processes were monitored by thermal analysis techniques (TGA-DTG-DTA). Isoconversional methods were used to determine the correct number of process stages and presence of multiple reactions .
  • Results: It was found that for consecutive reaction mechanisms, the production of benzaldehyde and gases in high yields was controlled by the heating rate, where low heating rates were strongly recommended (≤10 K/min) .

5. Transdermal Drug Delivery

  • Summary of Application: The compound has been used in the development of microneedle array systems for transdermal delivery of drugs .
  • Methods of Application: The microneedle array technique has been used to deliver molecules of high molecular mass through the skin .
  • Results: The results of this study are not available in the source .

6. Antibiotic Treatment

  • Summary of Application: Phenoxymethylpenicillin, also known as penicillin V and penicillin VK, is an antibiotic useful for the treatment of a number of bacterial infections .
  • Methods of Application: The methods of application and experimental procedures are not available in the source .
  • Results: The results of this study are not available in the source .

4. Thermo-Oxidative Degradation Process

  • Summary of Application: The compound has been used in the study of multi-step thermo-oxidative degradation processes .
  • Methods of Application: The degradation processes were monitored by thermal analysis techniques (TGA-DTG-DTA). Isoconversional methods were used to determine the correct number of process stages and presence of multiple reactions .
  • Results: It was found that for consecutive reaction mechanisms, the production of benzaldehyde and gases in high yields was controlled by the heating rate, where low heating rates were strongly recommended (≤10 K/min) .

5. Transdermal Drug Delivery

  • Summary of Application: The compound has been used in the development of microneedle array systems for transdermal delivery of drugs .
  • Methods of Application: The microneedle array technique has been used to deliver molecules of high molecular mass through the skin .
  • Results: The results of this study are not available in the source .

6. Antibiotic Treatment

  • Summary of Application: Phenoxymethylpenicillin, also known as penicillin V and penicillin VK, is an antibiotic useful for the treatment of a number of bacterial infections .
  • Methods of Application: The methods of application and experimental procedures are not available in the source .
  • Results: The results of this study are not available in the source .

Safety And Hazards

The safety data sheet for 2-(phenoxymethyl)-1H-benzimidazolehydrochloride provides information on handling, storage, and disposal of the compound .

Relevant Papers Several papers related to 2-(phenoxymethyl)-1H-benzimidazole and its related compounds have been found . These papers discuss various aspects such as synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives , and synthesis, characterization, and anticorrosive effect of 2-(phenoxy methyl)-5-phenyl-1, 3, 4-oxadiazole .

properties

IUPAC Name

2-(phenoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATKRQREMKIRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985004
Record name 2-(Phenoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenoxymethyl)-1H-benzimidazole

CAS RN

6637-29-2
Record name 6637-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Phenoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (9.94 g, 92.1 mmol), phenoxyacetic acid (14.0 g, 92.1 mmol), and 4M HCl (140 mL). The suspension was heated in a 130° C. bath forming a green solution. After 18 hr, the reaction had gone to completion as monitored by HPLC. The mixture was cooled in an ice bath forming a solid. The solid was filtered, pressed with rubber dam, and rinsed with H2O (2×15 mL). The residue was partitioned with EtOAc (300 mL) and saturated NaHCO3 (125 mL). The organic phase was washed with brine (100 mL), filtered through phase separation paper, and concentrated in vacuo to give 18.5 g of 61 as an off-white solid (90%). 1H NMR (300 MHz, CDCl3): δ 10.08 (bs, 1H), 7.82-7.40 (bm, 2H), 7.35-7.26 (m, 4H), 7.08-6.95 (m, 3H), 5.40 (s, 2H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of greater than 99% with a retention time of 4.2 min.
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Shaharyar, A Mazumder, MM Abdullah - Arabian Journal of Chemistry, 2017 - Elsevier
2-(Phenoxymethyl)-1H-benzimidazole (3) obtained by acidic condensation of o-phenylene diamine with phenoxyacetic acid, was reacted with ethyl chloroacetate under anhydrous …
Number of citations: 35 www.sciencedirect.com
M Shaharyar, A Mazumder, R Garg… - Arabian Journal of …, 2016 - Elsevier
In present study o-phenylenediamine and phenoxyacetic acid were used as starting material through series of steps 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide 5 was …
Number of citations: 52 www.sciencedirect.com
KM Hosamani, HR Seetharamareddy… - Journal of enzyme …, 2009 - Taylor & Francis
The efficient and rapid synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries (1a-1j) has been established. Thus, both microwave and conventional cyclo-condensation of 4-…
Number of citations: 36 www.tandfonline.com
RS Keri, KM Hosamani, HR Seetharama Reddy… - Catalysis letters, 2009 - Springer
… catalyst, we carried out the synthesis of 2-Phenoxymethyl–1H-benzimidazole (3a in Table 3) catalyzed by … with several catalyst for synthesis of 2-Phenoxymethyl-1H-benzimidazole (3a) …
Number of citations: 23 link.springer.com
H Gurer-Orhan, H Orhan, S Suzen… - Journal of enzyme …, 2006 - Taylor & Francis
New, except 1d, melatonin analogue benzimidazole derivatives were synthesized and characterized in the present study. The potential role of melatonin as an antioxidant by …
Number of citations: 55 www.tandfonline.com
S Süzen - teav.ankara.edu.tr
… For the synthesis of compounds 1e and 1f, 2benzyl-1H-benzimidazole-5-carboxylic acid (for 1e) and 2-phenoxymethyl-1H-benzimidazole-5-carboxylic acid (for 1f) were reacted with …
Number of citations: 2 teav.ankara.edu.tr
NA Nawareg, AS Mostafa, SM El-Messery… - Bioorganic …, 2022 - Elsevier
Three series of new benzimidazole hybrids were designed and synthesized as promising human TopoII inhibitors. They were characterized by different spectroscopic techniques ( 1 H, …
Number of citations: 7 www.sciencedirect.com
G Roman - Open Chemistry, 2012 - degruyter.com
Benzimidazole, benzimidazoles diversely substituted at position 2, and 5,6-dimethylbenzimidazole have been alkylated at N 1 with ketonic Mannich bases derived from acetophenones, …
Number of citations: 6 www.degruyter.com
K SABALE, RJ BHOR, M BHOSALE - Int. J. Pharm. Sci. Invent, 2021 - ijpsi.org
Benzimidazole is an example of heterocyclic organic compound. It is a bicyclic compound or derivatives of imidazole. It contains the fusion of benzene with imidazole heterocylic ring …
Number of citations: 2 www.ijpsi.org
YX Ng - 2020 - eprints.utar.edu.my
1,3,4-oxadiazoles are important in various fields and have been involved in many studies by researchers. 1,3,4-oxadiazoles have many biological activities, for example, antifungal, …
Number of citations: 0 eprints.utar.edu.my

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